2-(1H-imidazol-5-yl)propan-2-amine
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Overview
Description
2-(1H-imidazol-5-yl)propan-2-amine is a compound that features an imidazole ring, a five-membered heterocyclic structure containing two nitrogen atoms. This compound is known for its diverse chemical and biological properties, making it a valuable subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of glyoxal with ammonia to form the imidazole ring, followed by subsequent functionalization to introduce the propan-2-amine group .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ catalysts and specific reaction conditions to facilitate the formation of the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
2-(1H-imidazol-5-yl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups onto the imidazole ring .
Scientific Research Applications
2-(1H-imidazol-5-yl)propan-2-amine has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studying enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-(1H-imidazol-5-yl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and other interactions, influencing the activity of these targets. The exact pathways involved depend on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
1H-imidazole: The parent compound of the imidazole family.
Histidine: An amino acid containing an imidazole ring.
Metronidazole: An antibiotic with an imidazole ring.
Uniqueness
2-(1H-imidazol-5-yl)propan-2-amine is unique due to its specific structure, which combines the imidazole ring with a propan-2-amine group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C6H11N3 |
---|---|
Molecular Weight |
125.17 g/mol |
IUPAC Name |
2-(1H-imidazol-5-yl)propan-2-amine |
InChI |
InChI=1S/C6H11N3/c1-6(2,7)5-3-8-4-9-5/h3-4H,7H2,1-2H3,(H,8,9) |
InChI Key |
KEMFQVIBAKTNIW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CN=CN1)N |
Origin of Product |
United States |
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